molecular formula C18H24BNO4 B12082548 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B12082548
M. Wt: 329.2 g/mol
InChI Key: MJCCEHJUOSMDBQ-UHFFFAOYSA-N
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Description

2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzonitrile core substituted with a methyloxetane group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:

    Formation of the Methyloxetane Group: The methyloxetane group can be introduced through the reaction of an appropriate epoxide with a methylating agent under basic conditions.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is often introduced via a Suzuki-Miyaura coupling reaction, where a boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base.

    Nitrile Group Addition: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxetane group, leading to the formation of oxetane derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Oxetane derivatives with additional oxygen functionalities.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal research, the compound is being investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved bioavailability or selectivity for certain biological targets.

Industry

In the industrial sector, the compound’s properties make it suitable for applications in materials science. It could be used in the development of new polymers, coatings, or other advanced materials with specific desired properties.

Mechanism of Action

The mechanism of action of 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, while the nitrile group can engage in interactions with nucleophiles or electrophiles.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Methyloxetan-3-yl)methoxy)-5-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolane group.

    2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the nitrile group.

Uniqueness

The presence of both the methyloxetane and dioxaborolane groups in 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile imparts unique chemical properties that are not found in the similar compounds listed above

Properties

Molecular Formula

C18H24BNO4

Molecular Weight

329.2 g/mol

IUPAC Name

2-[(3-methyloxetan-3-yl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C18H24BNO4/c1-16(2)17(3,4)24-19(23-16)14-6-7-15(13(8-14)9-20)22-12-18(5)10-21-11-18/h6-8H,10-12H2,1-5H3

InChI Key

MJCCEHJUOSMDBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3(COC3)C)C#N

Origin of Product

United States

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